4,4'-(Biphenyl-4,4'-diyl)bis(1H-imidazole)
Description
4,4'-(Biphenyl-4,4'-diyl)bis(1H-imidazole) (CAS 100146-16-5) is a bis-imidazole derivative featuring two 1H-imidazole rings linked via a rigid biphenyl backbone at the 4,4'-positions. Its molecular formula is C₁₈H₁₄N₄, with a molecular weight of 286.34 g/mol . This compound is distinguished by its planar, conjugated structure, which enhances its utility in coordination chemistry and materials science. The biphenyl core provides rigidity, while the imidazole moieties serve as nitrogen-donor ligands for metal coordination.
Properties
IUPAC Name |
5-[4-[4-(1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-5-15(17-9-19-11-21-17)6-2-13(1)14-3-7-16(8-4-14)18-10-20-12-22-18/h1-12H,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUZGJNYFDJSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CN=CN3)C4=CN=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Biphenyl-4,4’-diyl)bis(1H-imidazole) typically involves the reaction of 4,4’-dibromobiphenyl with imidazole under basic conditions. The reaction is often carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is performed in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 4,4’-(Biphenyl-4,4’-diyl)bis(1H-imidazole) are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Biphenyl-4,4’-diyl)bis(1H-imidazole) can undergo various chemical reactions, including:
Substitution Reactions: The imidazole groups can participate in nucleophilic substitution reactions.
Coordination Reactions: The compound can act as a ligand, coordinating with metal ions to form coordination complexes.
Common Reagents and Conditions
Palladium Catalysts: Used in the synthesis of the compound.
Bases: Such as potassium carbonate, used to deprotonate the imidazole groups.
Solvents: Dimethylformamide is commonly used in the synthesis process.
Major Products Formed
The major products formed from reactions involving 4,4’-(Biphenyl-4,4’-diyl)bis(1H-imidazole) are typically coordination complexes with various metal ions. These complexes can exhibit unique properties depending on the metal ion and the coordination environment .
Scientific Research Applications
4,4’-(Biphenyl-4,4’-diyl)bis(1H-imidazole) has several applications in scientific research:
Chemistry: Used as a ligand in the synthesis of coordination polymers and metal-organic frameworks.
Medicine: Research into its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4,4’-(Biphenyl-4,4’-diyl)bis(1H-imidazole) exerts its effects is primarily through its ability to coordinate with metal ions. The imidazole groups can donate electron pairs to metal ions, forming stable coordination complexes. These complexes can then participate in various chemical and biological processes, depending on the nature of the metal ion and the coordination environment .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Variations in Bis-Imidazole Ligands
Key structural differences among bis-imidazole compounds arise from linker groups, substitution patterns, and flexibility:
Key Observations :
- Rigidity vs. Flexibility : The biphenyl linker in the target compound imparts rigidity, favoring stable, porous metal-organic frameworks (MOFs), while methylene-linked analogs (e.g., ) offer flexibility, enabling adaptive frameworks .
Coordination Chemistry and MOF Performance
- Target Compound : Forms 2D or 3D networks with transition metals (e.g., Co²⁺) due to its rigid, planar structure. For example, analogous ligands in generated 2D layers with Co²⁺, showing catalytic activity for oxygen reduction reactions .
- 1,4-Bib (C₁₂H₁₀N₄) : Produces 2D sql-topology MOFs with Cd²⁺, exhibiting fluorescence red shifts due to ligand-to-metal charge transfer .
- Methylene-Linked Analogs : Flexible linkers (e.g., ) yield interpenetrated networks with larger pore sizes, suitable for gas storage .
Physical and Chemical Properties
- Solubility : The target compound’s rigid structure reduces solubility in polar solvents compared to methylene-linked derivatives .
- Thermal Stability : Bis-imidazole ligands with aromatic linkers (e.g., biphenyl) exhibit higher thermal stability (>300°C) than aliphatic variants, as seen in TG analyses .
- Fluorescence : Conjugated biphenyl-imidazole systems (e.g., ) emit in the blue region (λₑₘ ≈ 450 nm), whereas phenyl-linked analogs (e.g., 1,4-bib) show red-shifted emission due to extended π-conjugation .
Biological Activity
4,4'-(Biphenyl-4,4'-diyl)bis(1H-imidazole) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl core with two imidazole rings. This structural configuration is significant for its biological interactions. The imidazole moiety is known for its role in biological systems, particularly in enzyme active sites and as a ligand in coordination chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 4,4'-(Biphenyl-4,4'-diyl)bis(1H-imidazole). Research indicates that derivatives of imidazole compounds exhibit potent cytotoxic effects against various cancer cell lines.
- Case Study : A study reported that imidazole-based complexes showed significant inhibitory activity against colorectal (DLD-1) and breast (MCF-7) cancer cells, with IC50 values of 57.4 μM and 79.9 μM, respectively . This suggests that modifications to the imidazole structure can enhance anticancer efficacy.
Antimicrobial Activity
The compound also displays antimicrobial properties. Imidazole derivatives have been tested for their effectiveness against various bacterial strains.
- Findings : Research indicates that certain imidazole derivatives exhibit antibacterial activity with minimum inhibitory concentrations (MIC) in the range of micrograms per liter against pathogens like Staphylococcus aureus and Enterococcus faecalis .
The biological activity of 4,4'-(Biphenyl-4,4'-diyl)bis(1H-imidazole) can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring can interact with metal ions in enzymes, potentially inhibiting their activity.
- DNA Interaction : Some studies suggest that imidazole derivatives can intercalate into DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) : Certain compounds generate ROS, leading to oxidative stress in cancer cells, contributing to their cytotoxicity .
Research Findings and Case Studies
A variety of studies have explored the biological activities of related compounds:
- Coordination Polymers : Research has shown that coordination polymers formed from imidazole ligands exhibit enhanced biological activities due to their structural flexibility and ability to form stable complexes with metal ions .
- Cytotoxicity Studies : A comparative analysis of different imidazole derivatives revealed that those with longer alkyl chains exhibited increased cytotoxicity against cancer cell lines compared to their shorter-chain counterparts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
